molecular formula C22H24FN3O4S B2942211 N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxy-2,3,5-trimethylbenzenesulfonamide CAS No. 921553-21-1

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxy-2,3,5-trimethylbenzenesulfonamide

Cat. No.: B2942211
CAS No.: 921553-21-1
M. Wt: 445.51
InChI Key: DGHMWZIABJGAMW-UHFFFAOYSA-N
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Description

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxy-2,3,5-trimethylbenzenesulfonamide is a sulfonamide derivative featuring a pyridazinone core and a substituted benzenesulfonamide moiety. The compound’s structure includes a 4-fluorophenyl group attached to the pyridazinone ring, an ethyl linker, and a 4-methoxy-2,3,5-trimethylbenzenesulfonamide group. The fluorine atom on the phenyl ring enhances lipophilicity and metabolic stability, while the methoxy and methyl groups on the benzenesulfonamide moiety contribute to steric and electronic effects that may influence target binding or pharmacokinetics .

Properties

IUPAC Name

N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-4-methoxy-2,3,5-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O4S/c1-14-13-20(15(2)16(3)22(14)30-4)31(28,29)24-11-12-26-21(27)10-9-19(25-26)17-5-7-18(23)8-6-17/h5-10,13,24H,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGHMWZIABJGAMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxy-2,3,5-trimethylbenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridazine ring substituted with a fluorophenyl group and a methanesulfonamide moiety . Its molecular formula is C18H22FN4O2SC_{18}H_{22}FN_4O_2S with a molecular weight of 366.45 g/mol. The presence of the fluorine atom in the structure enhances its binding affinity to biological targets, which is crucial for its pharmacological activity.

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The fluorophenyl group enhances binding affinity to certain enzymes or receptors, while the pyridazine ring can participate in hydrogen bonding and other interactions. The methanesulfonamide moiety contributes to the compound's solubility and stability, facilitating its biological effects .

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. For instance, it has shown inhibitory effects on MCF-7 breast cancer cells, indicating potential as an anticancer agent .
  • Tubulin Polymerization Inhibition : Similar compounds have been identified as potent inhibitors of tubulin polymerization, which is a critical mechanism in cancer treatment. This compound's structural similarity to known tubulin inhibitors suggests it may also exhibit this activity .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Antitumor ActivityInhibition of MCF-7 cell proliferation
Tubulin InhibitionPotential inhibition of polymerization
Pathway InterferenceAlteration of cellular processes

Case Study: Antitumor Efficacy

A study conducted on various derivatives similar to this compound found that compounds with similar structural features exhibited low micromolar GI50 values against MDA-MB-468 breast cancer cells. This suggests that modifications in the chemical structure can lead to enhanced anticancer properties .

Comparison with Similar Compounds

Key Observations:

The 4-chlorophenyl group in provides greater electronegativity, which may improve receptor binding but reduce metabolic stability compared to fluorine.

Steric and Electronic Modifications :

  • The 4-methoxy-2,3,5-trimethylbenzenesulfonamide group in the target introduces significant steric bulk, which could hinder binding to shallow enzyme pockets compared to the less substituted 4-methylbenzenesulfonamide in .
  • The dihydrobenzo-dioxine sulfonamide in offers a fused oxygen-containing ring, improving solubility but possibly reducing CNS penetration due to increased polarity.

Molecular Weight Trends :

  • The target compound’s higher molecular weight (~461.6) compared to (399.5) and (~458.9) reflects its additional methyl and methoxy groups, which may impact bioavailability under Lipinski’s rule of five.

Q & A

Q. Basic

  • X-ray crystallography : Resolves crystal packing and stereochemistry (e.g., sulfonamide bond angles and torsion angles in analogs) .
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent effects (e.g., deshielding of protons near electron-withdrawing groups like sulfonamide) .
  • HPLC-MS : Ensures purity and detects trace impurities (<0.1% via UV detection at 254 nm) .

How can researchers design experiments to evaluate bioactivity against target enzymes?

Q. Advanced

  • In vitro assays : Use enzyme inhibition assays (e.g., fluorescence-based kinase or phosphatase screens) with IC₅₀ determination. Include positive controls (e.g., staurosporine for kinases) .
  • Cell-based models : Test cytotoxicity in cancer cell lines (MTT assay) and compare with non-malignant cells to assess selectivity .
  • Orthogonal validation : Combine SPR (surface plasmon resonance) for binding affinity with enzymatic activity assays to confirm mechanism .

What strategies are effective for structure-activity relationship (SAR) studies?

Q. Advanced

  • Substituent variation : Modify the 4-fluorophenyl group (e.g., replace with chloro or trifluoromethyl) to assess impact on target binding .
  • Docking studies : Use software like AutoDock Vina to model interactions with active sites (e.g., hydrogen bonding with sulfonamide oxygen) .
  • Metabolic stability : Compare analogs with/without methoxy groups to evaluate CYP450-mediated oxidation .

How should contradictions in pharmacological data be addressed?

Q. Advanced

  • Replicate assays : Repeat enzyme inhibition studies under standardized conditions (e.g., pH 7.4, 37°C) to rule out experimental variability .
  • Orthogonal methods : Validate cytotoxicity results using ATP-based viability assays (e.g., CellTiter-Glo) alongside MTT .
  • Batch analysis : Check compound purity across synthetic batches via HPLC to exclude impurity-driven artifacts .

What in silico tools predict pharmacokinetic properties?

Q. Advanced

  • ADMET prediction : Use ACD/Labs Percepta to estimate logP (lipophilicity), solubility, and CYP450 interactions .
  • Molecular dynamics (MD) : Simulate blood-brain barrier penetration (e.g., Desmond MD with lipid bilayer models) .
  • Metabolite identification : Employ software like MetaSite to predict phase I/II metabolism pathways .

How can reaction yields be optimized during scale-up?

Q. Basic

  • Catalyst screening : Test bases (e.g., K₂CO₃ vs. Et₃N) for coupling reactions to improve efficiency .
  • Temperature control : Use microwave-assisted synthesis for rapid heating/cooling cycles in cyclization steps .
  • Workup optimization : Replace traditional column chromatography with preparative HPLC for high-purity intermediates .

What methods validate target engagement in cellular models?

Q. Advanced

  • Cellular thermal shift assay (CETSA) : Confirm compound-target binding by measuring protein stability shifts post-treatment .
  • Western blotting : Monitor downstream phosphorylation (e.g., ERK for kinase inhibitors) to verify pathway modulation .
  • Silencing/overexpression : Use CRISPR or siRNA to correlate target expression levels with compound efficacy .

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